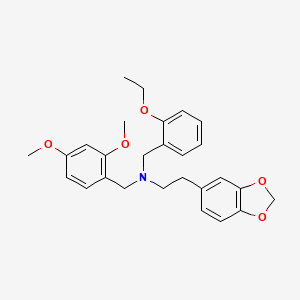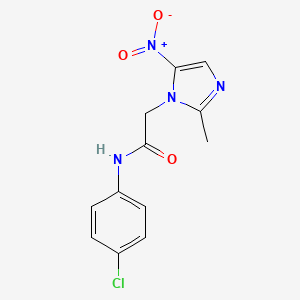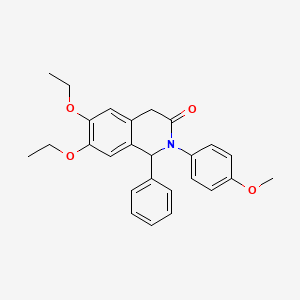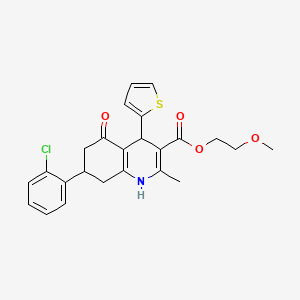![molecular formula C14H11N3O3S B11604386 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606954-27-2](/img/structure/B11604386.png)
2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: , also known by its systematic name (2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione , is a compound with the following molecular formula:
C25H25N3O4S
. It has a molecular weight of 463.56 g/mol .Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2-amino-4-methoxybenzaldehyde with N-acetylglycine. The subsequent steps include cyclization and condensation reactions to form the thiazolo[3,2-b][1,2,4]triazine ring system.
Reaction Conditions: The synthesis typically occurs under mild conditions, using suitable solvents and reagents. Detailed reaction conditions and mechanisms can be found in research articles .
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Des Réactions Chimiques
Reactivity: This compound exhibits interesting reactivity due to its fused heterocyclic structure. It can undergo various reactions, including:
Oxidation: Oxidative transformations of the methoxy group or the thiazolo ring.
Reduction: Reduction of the imine double bond or other functional groups.
Substitution: Nucleophilic substitution reactions at different positions.
Cyclization: Intramolecular cyclizations leading to novel derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Cyclization: Acidic or basic conditions to promote cyclization.
Major Products: The specific products depend on the reaction conditions and substituents. Researchers have reported derivatives with altered pharmacological properties.
Applications De Recherche Scientifique
Chemistry:
Drug Discovery: Researchers explore derivatives of this compound for potential drug candidates due to their unique structure and reactivity.
Materials Science: The thiazolo[3,2-b][1,2,4]triazine scaffold inspires the design of novel materials.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Enzyme Inhibition: The compound inhibits acetylcholinesterase (AChE), making it relevant for neurological research.
Energetic Materials: Certain derivatives possess high energy content and stability.
Mécanisme D'action
The compound’s mechanism of action involves interactions with specific molecular targets. For instance, its inhibition of AChE affects neurotransmission and cognitive function. Further studies are needed to elucidate additional pathways.
Comparaison Avec Des Composés Similaires
While this compound shares structural features with related heterocycles, its unique combination of substituents sets it apart. Similar compounds include:
- (2E)-6-benzyl-2-(4-benzyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2E)-6-benzyl-2-(4-pentyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- **(2E)-6-methyl-2-(4-pentyloxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2
Propriétés
Numéro CAS |
606954-27-2 |
|---|---|
Formule moléculaire |
C14H11N3O3S |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
(2Z)-2-[(2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C14H11N3O3S/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-5-3-4-6-10(9)20-2/h3-7H,1-2H3/b11-7- |
Clé InChI |
SCGGICLUAGMESN-XFFZJAGNSA-N |
SMILES isomérique |
CC1=NN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=NC1=O |
SMILES canonique |
CC1=NN2C(=O)C(=CC3=CC=CC=C3OC)SC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11604329.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11604331.png)
![2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11604332.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11604337.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11604342.png)





![2-{(5Z)-5-[3-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604380.png)
![{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11604385.png)
![3-methoxy-10-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11604399.png)
